2,3-Dimethoxy-6-(trimethylsilyl)pyridine
Overview
Description
2,3-Dimethoxy-6-(trimethylsilyl)pyridine is a unique chemical compound with the empirical formula C10H17NO2Si . It has a molecular weight of 211.33 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound is COc1ccc(nc1OC)Si©C . The InChI is 1S/C10H17NO2Si/c1-12-8-6-7-9(14(3,4)5)11-10(8)13-2/h6-7H,1-5H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (211.33), empirical formula (C10H17NO2Si), and its solid form .Scientific Research Applications
Synthesis and Ligand Applications
2,3-Dimethoxy-6-(trimethylsilyl)pyridine is utilized in the synthesis of complex ligands for supramolecular chemistry. A study by Schubert and Eschbaumer (1999) demonstrated the use of related compounds for synthesizing pyridine-based ligands through Stille-type coupling procedures, contributing to the development of supramolecular structures (Schubert & Eschbaumer, 1999).
Antioxidant Properties
The compound plays a role in the synthesis of antioxidants. Wijtmans et al. (2004) synthesized a series of pyridinols with notable antioxidant properties, showcasing the broader potential of pyridine derivatives in developing effective antioxidants (Wijtmans et al., 2004).
Spectrometric Analysis
In mass spectrometry, derivatives of this compound have been investigated for understanding their fragmentation patterns. Pearse and Jacobsson (1980) included these derivatives in their study, contributing to the knowledge of mass spectrometric behavior of pyridine compounds (Pearse & Jacobsson, 1980).
Suzuki Cross-Coupling Reactions
The compound is instrumental in Suzuki cross-coupling reactions to create highly functionalized heteroarylpyridines. Smith et al. (2008) reported the synthesis of various pyridylboronic acids using a related compound, leading to new heteroarylpyridine derivatives (Smith et al., 2008).
Silyl and Stannyl Derivatives
Párkányi et al. (1988) explored the synthesis of silyl and stannyl pyrimidines using 2,4-dimethoxy-5-lithiopyrimidines, showcasing the chemical versatility and applications in organometallic chemistry (Párkányi et al., 1988).
Hexacoordinate Phosphorus Compounds
Research by Kennepohl et al. (1990) involved using silylated pyridine ligands, including derivatives of this compound, to produce neutral hexacoordinate phosphorus compounds, expanding the understanding of phosphorus chemistry (Kennepohl et al., 1990).
Cyclopalladated Complexes
Fuchita et al. (1988) studied the formation of cyclopalladated complexes from 2-(trimethylsilyl)pyridine, contributing to the field of organometallic chemistry and coordination complexes (Fuchita et al., 1988).
Mechanism of Action
The trimethylsilyl group (TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [Si(CH3)3], which is then bonded to the rest of a molecule . In this case, the TMS group is bonded to the pyridine ring. The TMS group is often used in organic synthesis and analytical chemistry.
The dimethoxy groups (OCH3) are attached to the 2nd and 3rd positions of the pyridine ring. Methoxy groups are often used in organic chemistry to protect a functional group in a molecule during a chemical reaction .
Properties
IUPAC Name |
(5,6-dimethoxypyridin-2-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2Si/c1-12-8-6-7-9(14(3,4)5)11-10(8)13-2/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWXSCYFBZMKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[Si](C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673837 | |
Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-54-0 | |
Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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